Cas no 2034230-56-1 (N-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-9H-xanthene-9-carboxamide)

N-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-9H-xanthene-9-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-9H-xanthene-9-carboxamide
- 2034230-56-1
- N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-9H-xanthene-9-carboxamide
- N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide
- AKOS026698851
- F6560-5272
- N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-9H-xanthene-9-carboxamide
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- インチ: 1S/C24H20N4O2/c1-28-15-18(14-27-28)17-10-16(11-25-13-17)12-26-24(29)23-19-6-2-4-8-21(19)30-22-9-5-3-7-20(22)23/h2-11,13-15,23H,12H2,1H3,(H,26,29)
- InChIKey: YEXLNDOGURZRFJ-UHFFFAOYSA-N
- ほほえんだ: O1C2C=CC=CC=2C(C(NCC2C=NC=C(C3C=NN(C)C=3)C=2)=O)C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 396.15862589g/mol
- どういたいしつりょう: 396.15862589g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 30
- 回転可能化学結合数: 4
- 複雑さ: 580
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 69Ų
N-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-9H-xanthene-9-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6560-5272-2μmol |
N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-9H-xanthene-9-carboxamide |
2034230-56-1 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6560-5272-4mg |
N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-9H-xanthene-9-carboxamide |
2034230-56-1 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6560-5272-50mg |
N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-9H-xanthene-9-carboxamide |
2034230-56-1 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6560-5272-10mg |
N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-9H-xanthene-9-carboxamide |
2034230-56-1 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6560-5272-25mg |
N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-9H-xanthene-9-carboxamide |
2034230-56-1 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6560-5272-20mg |
N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-9H-xanthene-9-carboxamide |
2034230-56-1 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6560-5272-2mg |
N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-9H-xanthene-9-carboxamide |
2034230-56-1 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6560-5272-40mg |
N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-9H-xanthene-9-carboxamide |
2034230-56-1 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6560-5272-5mg |
N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-9H-xanthene-9-carboxamide |
2034230-56-1 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6560-5272-20μmol |
N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-9H-xanthene-9-carboxamide |
2034230-56-1 | 20μmol |
$79.0 | 2023-09-08 |
N-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-9H-xanthene-9-carboxamide 関連文献
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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10. Augmentation of air cathode microbial fuel cell performance using wild type Klebsiella variicolaM. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
N-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-9H-xanthene-9-carboxamideに関する追加情報
Professional Introduction to N-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-9H-xanthene-9-carboxamide (CAS No. 2034230-56-1)
N-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-9H-xanthene-9-carboxamide is a highly sophisticated compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its CAS number 2034230-56-1, represents a novel molecular entity with a complex structure that combines elements of heterocyclic chemistry and xanthene derivatives. The presence of functional groups such as 1-methyl-1H-pyrazol and pyridine moieties suggests potential applications in the development of bioactive molecules, particularly in the context of drug discovery and medicinal chemistry.
The molecular framework of N-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-9H-xanthene-9-carboxamide is characterized by its intricate connectivity, which may contribute to unique physicochemical properties. The xanthene core, known for its fluorescence properties, is often utilized in various biochemical assays and imaging techniques. In recent years, xanthene derivatives have been extensively studied for their potential role in photodynamic therapy and as probes in cellular studies. The incorporation of a pyridine moiety into this structure could enhance its solubility and bioavailability, making it a promising candidate for further pharmacological investigation.
One of the most compelling aspects of this compound is its potential application in the development of targeted therapeutics. The 1-methyl-1H-pyrazol group is a well-known pharmacophore that has been explored in various drug candidates due to its ability to interact with biological targets such as enzymes and receptors. The combination of this group with the xanthene core may lead to the discovery of novel compounds with enhanced binding affinity and selectivity. Recent studies have demonstrated that pyrazole derivatives can modulate inflammatory pathways and exhibit antiviral properties, suggesting that N-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-9H-xanthene-9-carboxamide could be a valuable tool in therapeutic research.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been reported to facilitate the formation of complex molecular architectures. These methods are essential for constructing the intricate framework of N-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-9H-xanthene-9-carboxamide, ensuring that the final product meets the stringent requirements for pharmaceutical applications.
In addition to its synthetic significance, this compound has attracted interest due to its potential biological activity. Preliminary studies have suggested that it may exhibit properties such as kinase inhibition and anti-proliferative effects. These findings are particularly intriguing given the increasing demand for small molecule inhibitors in oncology research. The xanthene core, in particular, has been shown to interfere with signaling pathways involved in cell growth and survival, making it a promising scaffold for further development.
The role of computational chemistry in the study of N-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-9H-xanthene-9-carboxamide cannot be overstated. Molecular modeling techniques have been instrumental in predicting the binding modes of this compound to biological targets, providing insights into its mechanism of action. These computational approaches are complemented by experimental validations, which include spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques are crucial for confirming the structural integrity of the compound and understanding its interactions at the molecular level.
The future prospects for N-{5-(1-methyl-1H-pyrazol)-4yl]pyridin3ylmethyl}-9H-xanthene$carboxamide are vast. Ongoing research aims to optimize its synthetic routes and explore new derivatives with enhanced biological activity. Collaborative efforts between synthetic chemists and biologists are essential for translating laboratory findings into tangible therapeutic benefits. The integration of high-throughput screening technologies will further accelerate the discovery process, enabling rapid identification of lead compounds for clinical development.
In conclusion, N-{5-(1-methyl-lH-pyrazol$4$yl]pyridin$3$ylmethyl}-9H-xanthene$carboxamide represents a significant advancement in medicinal chemistry. Its unique structural features and potential biological activities make it a compelling candidate for further investigation. As research continues to uncover new applications for this compound, it is likely to play an important role in the development of next-generation therapeutics.
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